molecular formula C12H6F5NO B2999774 [4-(Pentafluorophenoxy)phenyl]amine CAS No. 82492-39-5

[4-(Pentafluorophenoxy)phenyl]amine

Cat. No.: B2999774
CAS No.: 82492-39-5
M. Wt: 275.178
InChI Key: GGZHDCVPQYFTED-UHFFFAOYSA-N
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Description

[4-(Pentafluorophenoxy)phenyl]amine: is an organic compound characterized by the presence of a pentafluorophenoxy group attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pentafluorophenoxy)phenyl]amine typically involves the reaction of 4-aminophenol with pentafluorobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic aromatic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [4-(Pentafluorophenoxy)phenyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-(Pentafluorophenoxy)phenyl]amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of specialty polymers and materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of [4-(Pentafluorophenoxy)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

  • [4-(Trifluoromethoxy)phenyl]amine
  • [4-(Difluoromethoxy)phenyl]amine
  • [4-(Fluorophenoxy)phenyl]amine

Comparison: Compared to these similar compounds, [4-(Pentafluorophenoxy)phenyl]amine is unique due to the presence of five fluorine atoms in the pentafluorophenoxy group. This high degree of fluorination can significantly influence the compound’s chemical reactivity, stability, and biological activity .

Properties

IUPAC Name

4-(2,3,4,5,6-pentafluorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZHDCVPQYFTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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